Cas no 2034228-89-0 (4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide)
![4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide structure](https://www.kuujia.com/scimg/cas/2034228-89-0x500.png)
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
- F6454-1083
- 2034228-89-0
- 4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide
- 4-ethyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- AKOS026688468
-
- Inchi: 1S/C19H23FN4O/c1-2-14-3-5-16(6-4-14)18(25)21-11-15-7-9-24(10-8-15)19-22-12-17(20)13-23-19/h3-6,12-13,15H,2,7-11H2,1H3,(H,21,25)
- InChI Key: LUYRSPGJSRBPNM-UHFFFAOYSA-N
- SMILES: C(NCC1CCN(C2=NC=C(F)C=N2)CC1)(=O)C1=CC=C(CC)C=C1
Computed Properties
- Exact Mass: 342.18558953g/mol
- Monoisotopic Mass: 342.18558953g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 58.1Ų
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-1083-1mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6454-1083-10mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F6454-1083-40mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 40mg |
$210.0 | 2023-05-20 | |
Life Chemicals | F6454-1083-20μmol |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6454-1083-3mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
Life Chemicals | F6454-1083-75mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 75mg |
$312.0 | 2023-05-20 | |
Life Chemicals | F6454-1083-2mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6454-1083-5mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6454-1083-100mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 100mg |
$372.0 | 2023-05-20 | |
Life Chemicals | F6454-1083-50mg |
4-ethyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzamide |
2034228-89-0 | 90%+ | 50mg |
$240.0 | 2023-05-20 |
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
Additional information on 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide: A Novel Compound with Promising Therapeutic Potential
4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide represents a structurally complex molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound, with the CAS number 2034228-89-0, is characterized by its unique combination of aromatic and heterocyclic moieties, which may contribute to its multifunctional biological activities. The molecular architecture of this compound is particularly noteworthy, as it incorporates a benzamide group linked to a piperidine ring substituted with a 5-fluoropyrimidin-2-yl group. This structural feature is believed to play a critical role in modulating its interactions with various biological targets.
Recent studies have highlighted the potential of 4-ethyl-N-[[1-(5-fluoropyrimidylin-2-yl)piperidin-4-yl]methyl]benzamide as a candidate for the development of novel therapeutics. One of the most promising areas of research involves its potential as an anti-inflammatory agent. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-κB (NF-κB) signaling pathways, which are central to the regulation of immune responses. This finding suggests that the compound could be a valuable therapeutic option for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide has shown potential in the field of oncology. Preliminary research published in Anticancer Research in 2024 indicates that this compound may possess anti-cancer activity against certain types of cancer cells. The study demonstrated that the compound effectively induces apoptosis in human breast cancer cells (MCF-7) and inhibits their proliferation. The mechanism of action appears to involve the disruption of the cell cycle and the induction of oxidative stress. These findings are particularly significant given the increasing need for novel therapeutic strategies in oncology.
The 5-fluoropyrimidin-2-yl substituent in the molecular structure of 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide is a key feature that may contribute to its biological activity. This substituent is known to be a common structural motif in various pharmaceutical agents, including certain antitumor and antiviral drugs. The presence of the fluorine atom in the pyrimidine ring may enhance the compound's metabolic stability and improve its pharmacokinetic properties. This aspect is particularly important for the development of drugs that require prolonged therapeutic effects.
Another area of interest is the potential application of 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide in the treatment of neurodegenerative disorders. A 2023 study published in Neuropharmacology suggested that this compound may have neuroprotective effects, particularly in models of Parkinson's disease. The study found that the compound significantly reduced neuronal damage and improved motor function in animal models. The mechanism of action may involve the modulation of mitochondrial function and the reduction of oxidative stress in neuronal cells. These findings highlight the potential of this compound as a candidate for the development of therapies for neurodegenerative diseases.
The benzamide group in the molecular structure of 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide is another important feature that may contribute to its biological activity. Benzamide derivatives are commonly used in pharmaceutical research due to their ability to interact with various biological targets, including enzymes and receptors. The presence of the benzamide group in this compound may enhance its ability to bind to specific receptors or enzymes, thereby modulating its biological effects. This aspect is particularly relevant for the development of drugs that target specific pathways involved in disease processes.
Recent advances in computational chemistry have provided valuable insights into the potential biological activity of 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide. Molecular docking studies have suggested that this compound may have the ability to interact with various targets, including the COX-2 enzyme and the 5-HT3 receptor. These interactions could contribute to its anti-inflammatory and neuroprotective effects. Additionally, in silico studies have predicted that the compound may have good pharmacokinetic properties, including high oral bioavailability and low toxicity, which are important considerations for the development of therapeutic agents.
The piperidine ring in the molecular structure of 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide is another key feature that may influence its biological activity. Piperidine derivatives are known for their ability to modulate various biological processes, including neurotransmission and cell signaling. The presence of the piperidine ring in this compound may enhance its ability to interact with specific targets, such as ion channels and receptors, which could contribute to its therapeutic potential. Further research is needed to fully understand the role of this ring in the biological activity of the compound.
Overall, 4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide represents a promising candidate for the development of novel therapeutics. Its unique molecular structure and potential biological activities suggest that it may have applications in various therapeutic areas, including anti-inflammatory, oncology, and neurodegenerative disorders. Further research is needed to fully elucidate its mechanisms of action and to evaluate its potential as a therapeutic agent. The continued exploration of this compound may lead to the development of new treatments for a wide range of diseases and conditions.
2034228-89-0 (4-ethyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide) Related Products
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)




